molecular formula C26H25N5O4 B14124890 ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No.: B14124890
M. Wt: 471.5 g/mol
InChI Key: JRTUPOCRCYEGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic compound that belongs to the class of imidazo[2,1-f]purines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various aldehydes, amines, and oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., TBHP), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purine derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-f]purine derivatives and benzoate esters, such as:

Uniqueness

Ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is unique due to its specific substitution pattern and the presence of both the imidazo[2,1-f]purine core and the benzoate ester group.

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-phenylethyl)purino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C26H25N5O4/c1-4-35-24(33)19-10-12-20(13-11-19)31-17(2)16-30-21-22(27-25(30)31)28(3)26(34)29(23(21)32)15-14-18-8-6-5-7-9-18/h5-13,16H,4,14-15H2,1-3H3

InChI Key

JRTUPOCRCYEGCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.